

# The Impact of SRPIN803 on the VEGF Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth analysis of the mechanism of action of **SRPIN803**, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), with a primary focus on its impact on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By modulating the alternative splicing of VEGF-A pre-mRNA, **SRPIN803** promotes a shift from pro-angiogenic to anti-angiogenic isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases. This document details the underlying molecular mechanisms, compiles quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating **SRPIN803** or similar targeted therapies.

## Introduction: The Role of VEGF in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis, diabetic retinopathy, and age-related macular degeneration.[1] The Vascular Endothelial Growth Factor (VEGF) family and its receptors are central regulators of this process. Specifically, VEGF-A, through alternative splicing of its pre-mRNA, gives rise to a family of isoforms with opposing biological activities.

The pro-angiogenic isoforms, such as VEGF-A165a, promote endothelial cell proliferation, migration, and vascular permeability by binding to and activating VEGF Receptor 2 (VEGFR2).



[2] Conversely, the anti-angiogenic isoforms, including VEGF-A165b, are generated by splicing to an alternative 3' splice site in the terminal exon.[3] While still capable of binding to VEGFR2, the "b" isoforms are thought to be less effective at inducing receptor dimerization and subsequent downstream signaling, thereby acting as endogenous inhibitors of angiogenesis.[3]

The balance between these pro- and anti-angiogenic VEGF-A isoforms is tightly regulated by splicing factors, among which the Serine/Arginine-rich (SR) proteins play a crucial role. The activity of these SR proteins is, in turn, controlled by phosphorylation, primarily mediated by Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[4]

## SRPIN803: A Dual Inhibitor of SRPK1 and CK2

**SRPIN803** is a small molecule inhibitor that has been identified as a dual inhibitor of SRPK1 and Casein Kinase 2 (CK2).[5][6][7] Its impact on the VEGF signaling pathway is predominantly attributed to its potent inhibition of SRPK1.[1]

## **Mechanism of Action**

SRPK1 phosphorylates SR proteins, such as SRSF1, in the cytoplasm, facilitating their translocation into the nucleus.[3][8] Once in the nucleus, phosphorylated SRSF1 binds to exonic splicing enhancers on the VEGF-A pre-mRNA, promoting the selection of the proximal splice site in exon 8. This leads to the production of the pro-angiogenic VEGF-Axxxa isoforms. [4]

**SRPIN803**, by inhibiting SRPK1, prevents the phosphorylation of SRSF1.[4] This, in turn, impedes the nuclear translocation and activity of SRSF1, leading to a shift in the alternative splicing of VEGF-A pre-mRNA towards the distal splice site. The consequence of this shift is an increased production of the anti-angiogenic VEGF-Axxxb isoforms at the expense of the pro-angiogenic "a" isoforms.[4] This alteration of the VEGF-A isoform ratio underlies the anti-angiogenic effects of **SRPIN803**.

The inhibition of CK2 by **SRPIN803** may also contribute to its anti-angiogenic properties, as CK2 has been implicated in various cellular processes, including angiogenesis.[5][6]

## Quantitative Data on SRPIN803's Efficacy



The following tables summarize the available quantitative data on the inhibitory activity and biological effects of **SRPIN803**.

Table 1: In Vitro Kinase Inhibitory Activity of SRPIN803

| Target Kinase | Substrate    | IC50 (μM) | Reference |
|---------------|--------------|-----------|-----------|
| SRPK1         | LBRNt(62-92) | 7.5       | [6][7]    |
| SRPK1         | 2.4          | [5][7]    |           |
| CK2           | 0.68         | [6][7]    |           |
| CK2           | 0.21         | [7]       | _         |

Table 2: Anti-Angiogenic and Cytotoxic Effects of SRPIN803

| Assay                     | Model System              | Concentration   | Effect                                                       | Reference |
|---------------------------|---------------------------|-----------------|--------------------------------------------------------------|-----------|
| Zebrafish<br>Angiogenesis | Tg(kdrl:gfp)<br>embryos   | 100 μΜ          | Significant inhibition of intersegmental vessel (ISV) length | [5]       |
| Cytotoxicity              | MCF7 cells                | IC50 = 61 μM    | [6][7]                                                       | _         |
| Cytotoxicity              | MRC5 cells                | IC50 = 63 μM    | [6][7]                                                       | _         |
| Cytostatic<br>Activity    | Hcc827, PC3,<br>U87 cells | GI50 = 80-98 μM | [5]                                                          | _         |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the impact of **SRPIN803** on the VEGF signaling pathway.

## In Vitro Kinase Assay for SRPK1 and CK2



This protocol is for determining the in vitro inhibitory activity of **SRPIN803** against SRPK1 and CK2.

#### Materials:

- Recombinant human SRPK1 and CK2
- SRPK1 substrate: LBRNt(62-92) peptide
- CK2 substrate: Dephosphorylated casein
- [y-32P]ATP
- SRPIN803
- Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
- ATP solution
- Phosphocellulose paper
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the kinase (SRPK1 or CK2), its respective substrate, and the kinase reaction buffer.
- Add varying concentrations of **SRPIN803** to the reaction mixtures. Include a DMSO control.
- Initiate the kinase reaction by adding a solution containing ATP and [y-32P]ATP.
- Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.



- Calculate the percentage of kinase inhibition for each SRPIN803 concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Western Blotting for VEGF-A Isoforms**

This protocol describes the detection and semi-quantification of pro- and anti-angiogenic VEGF-A isoforms in cell lysates.

#### Materials:

- Cells treated with SRPIN803 or vehicle control
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibodies:
  - Pan-VEGF-A antibody (recognizes all isoforms)
  - VEGF-A165b specific antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:



- Lyse the treated and control cells and quantify the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE. Due to the small size difference between isoforms, use appropriate gel percentages for optimal resolution.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (pan-VEGF-A or VEGF-A165b specific) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- For semi-quantification, perform densitometry analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

## Quantitative Real-Time PCR (qRT-PCR) for VEGF-A Isoforms

This protocol allows for the quantification of the mRNA expression levels of pro- and antiangiogenic VEGF-A isoforms.

#### Materials:

- Cells treated with SRPIN803 or vehicle control
- RNA extraction kit



- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers specific for:
  - Pan-VEGF-A (detects all isoforms)
  - VEGF-Axxxa isoforms (forward primer in an upstream exon, reverse primer in exon 8a)
  - VEGF-Axxxb isoforms (forward primer in an upstream exon, reverse primer spanning the exon 7/8b junction)
  - Housekeeping gene (e.g., GAPDH, β-actin)
- Real-time PCR instrument

- Extract total RNA from treated and control cells and assess its quality and quantity.
- Synthesize cDNA from the extracted RNA using a reverse transcriptase.
- Set up the qPCR reactions with the appropriate master mix and specific primers for each target gene.
- Run the qPCR program on a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
- Calculate the ratio of VEGF-Axxxb to VEGF-Axxxa mRNA levels.

## Zebrafish Angiogenesis Assay

This in vivo assay assesses the anti-angiogenic activity of **SRPIN803**.

#### Materials:



- Transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(kdrl:EGFP))
- SRPIN803
- Embryo water
- 96-well plates
- Fluorescence microscope with imaging software

- Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).
- · Dechorionate the embryos.
- Place individual embryos into the wells of a 96-well plate containing embryo water.
- Add SRPIN803 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
- Incubate the embryos at 28.5°C for 48 hours (until 72 hpf).
- Anesthetize the embryos.
- Image the trunk vasculature of each embryo using a fluorescence microscope.
- Quantify the length of the intersegmental vessels (ISVs) using imaging software.
- Calculate the percentage of inhibition of angiogenesis for each SRPIN803 concentration compared to the vehicle control.

## **Endothelial Cell Migration Assay (Transwell Assay)**

This assay evaluates the effect of **SRPIN803** on the migration of endothelial cells.

#### Materials:

Endothelial cells (e.g., HUVECs)



- Transwell inserts with a porous membrane (e.g., 8 µm pores)
- · 24-well plates
- Cell culture medium with low serum
- Chemoattractant (e.g., VEGF-A165a)
- SRPIN803
- Cotton swabs
- Fixing and staining reagents (e.g., methanol and crystal violet)
- Microscope

- Seed endothelial cells in the upper chamber of the Transwell inserts in low-serum medium.
- Add the chemoattractant to the lower chamber.
- Add SRPIN803 at various concentrations to the upper chamber.
- Incubate for a specified time (e.g., 4-6 hours) to allow for cell migration.
- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several fields of view under a microscope.
- Calculate the percentage of inhibition of migration for each **SRPIN803** concentration.

## **Endothelial Cell Proliferation Assay (e.g., MTS Assay)**

This assay measures the effect of **SRPIN803** on the proliferation of endothelial cells.

#### Materials:



- Endothelial cells
- 96-well plates
- Cell culture medium
- SRPIN803
- MTS reagent
- Plate reader

- Seed endothelial cells in a 96-well plate and allow them to adhere.
- Treat the cells with various concentrations of SRPIN803.
- Incubate for a period that allows for cell proliferation (e.g., 24-72 hours).
- Add MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.
- Calculate the percentage of inhibition of proliferation for each **SRPIN803** concentration.

## Visualizing the Impact of SRPIN803

The following diagrams illustrate the VEGF signaling pathway and the experimental workflows described in this guide.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. biobide.com [biobide.com]



- 3. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS -PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of VEGF Isoforms in Mouse, Rat, and Zebrafish Using RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Impact of SRPIN803 on the VEGF Signaling Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610994#srpin803-s-impact-on-vegf-signaling-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





